molecular formula C11H11N3O B1293145 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one CAS No. 1030563-11-1

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B1293145
CAS No.: 1030563-11-1
M. Wt: 201.22 g/mol
InChI Key: XEBUYOBIMYNSFH-UHFFFAOYSA-N
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Description

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound features an amino group and a methyl group attached to a phenyl ring, which is further connected to a pyridazinone moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-methylbenzoic acid and hydrazine hydrate.

    Formation of Hydrazide: The 3-amino-4-methylbenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to form the pyridazinone ring.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial practices include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.

    Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.

    Automation: Automated systems are employed to monitor and control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-amino-4-chlorophenyl)pyridazin-3(2H)-one
  • 6-(3-amino-4-fluorophenyl)pyridazin-3(2H)-one
  • 6-(3-amino-4-methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to its analogs.

Properties

IUPAC Name

3-(3-amino-4-methylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-2-3-8(6-9(7)12)10-4-5-11(15)14-13-10/h2-6H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBUYOBIMYNSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649482
Record name 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030563-11-1
Record name 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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